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molecular formula C9H7ClO2S2 B2991248 3-Methylbenzo[b]thiophene-2-sulphonyl chloride CAS No. 58401-21-1

3-Methylbenzo[b]thiophene-2-sulphonyl chloride

Cat. No. B2991248
M. Wt: 246.72
InChI Key: ZYWPTEYCYRLUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158655B2

Procedure details

To an ice cooled suspension of sodium hydride (60-65% in mineral oil, 0.030 g) in absolute DMSO (3 ml) was added 4-(4-amino-3-methanesulfonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (0.106 g). The mixture was stirred at 0-5° C. for 30 minutes, and a solution 5-fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride (0.237 g) in absolute DMSO (1 ml) was added dropwise. The reaction mixture was stirred at rt for 5 h, quenched with ice/water/1 N HCl, and extracted with ethyl acetate. The organic phases were washed, dried and concentrated, and the residue was chromatographed over silica gel using heptane/ethyl acetate as eluent to obtain the desired compound (0.0.025 g) methylbenzo[b]thiophene-2-sulphonyl chloride (0.237 g) to obtain the desired compound (0.025 g) as a yellowish foam. MS (ISN): 581.3 (M−H)−
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
4-(4-amino-3-methanesulfonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.106 g
Type
reactant
Reaction Step Three
Quantity
0.237 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([C:16]2[CH:21]=[CH:20][C:19]([NH2:22])=[C:18]([S:23]([CH3:26])(=[O:25])=[O:24])[CH:17]=2)[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].[F:27][C:28]1[CH:41]=[CH:40][C:31]2[S:32][C:33]([S:36]([Cl:39])(=[O:38])=[O:37])=[C:34]([CH3:35])[C:30]=2[CH:29]=1>CS(C)=O>[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([C:16]2[CH:21]=[CH:20][C:19]([NH:22][S:36]([C:33]3[S:32][C:31]4[CH:40]=[CH:41][C:28]([F:27])=[CH:29][C:30]=4[C:34]=3[CH3:35])(=[O:38])=[O:37])=[C:18]([S:23]([CH3:26])(=[O:25])=[O:24])[CH:17]=2)[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].[CH3:35][C:34]1[C:30]2[CH:29]=[CH:28][CH:41]=[CH:40][C:31]=2[S:32][C:33]=1[S:36]([Cl:39])(=[O:37])=[O:38] |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
4-(4-amino-3-methanesulfonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.106 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC(=C(C=C1)N)S(=O)(=O)C
Step Four
Name
Quantity
0.237 g
Type
reactant
Smiles
FC1=CC2=C(SC(=C2C)S(=O)(=O)Cl)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at rt for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched with ice/water/1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phases were washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC(=C(C=C1)NS(=O)(=O)C1=C(C2=C(S1)C=CC(=C2)F)C)S(=O)(=O)C
Name
Type
product
Smiles
CC=1C2=C(SC1S(=O)(=O)Cl)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.237 g
YIELD: CALCULATEDPERCENTYIELD 321.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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